![molecular formula C21H18BrFN8 B10908990 N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10908990.png)
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that features a combination of fluorobenzaldehyde, bromoaniline, dimethylpyrazole, and triazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone typically involves multiple steps:
Formation of 4-Fluorobenzaldehyde: This can be synthesized from fluorobenzene through a formylation reaction using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst.
Synthesis of 4-Bromoaniline: This involves the bromination of aniline using bromine in the presence of a suitable solvent.
Preparation of 3,5-Dimethyl-1H-Pyrazole: This can be synthesized from acetylacetone and hydrazine hydrate.
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Hydrazone Formation: The final step involves the condensation of 4-fluorobenzaldehyde with the hydrazine derivative of the triazine compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone can undergo various chemical reactions, including:
Substitution: The fluorine atom in the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Bromoaniline.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
4-Fluorobenzaldehyde: A simpler compound with similar functional groups but lacking the triazine and pyrazole moieties.
4-Bromoaniline: Contains the bromoaniline moiety but lacks the other functional groups present in the target compound.
3,5-Dimethyl-1H-Pyrazole: Contains the pyrazole ring but lacks the other functional groups.
Uniqueness
4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C21H18BrFN8 |
|---|---|
分子量 |
481.3 g/mol |
IUPAC名 |
4-N-(4-bromophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-(4-fluorophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H18BrFN8/c1-13-11-14(2)31(30-13)21-27-19(25-18-9-5-16(22)6-10-18)26-20(28-21)29-24-12-15-3-7-17(23)8-4-15/h3-12H,1-2H3,(H2,25,26,27,28,29)/b24-12+ |
InChIキー |
SJKUDIIFYIVRDB-WYMPLXKRSA-N |
異性体SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Br)C |
正規SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)F)NC4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


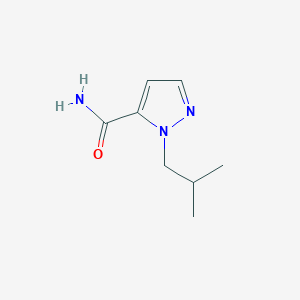
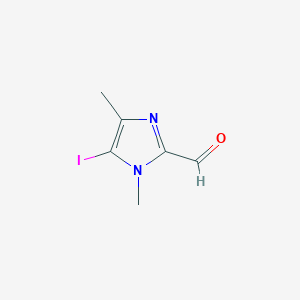
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908922.png)
![(1S,2S,3aR)-7-bromo-2-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B10908928.png)
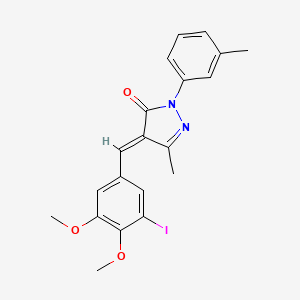
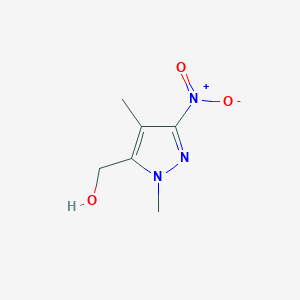
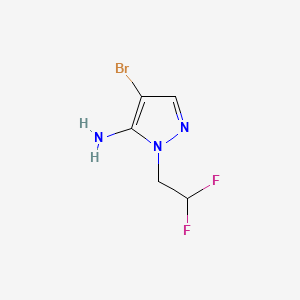
![Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10908943.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10908944.png)
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908948.png)
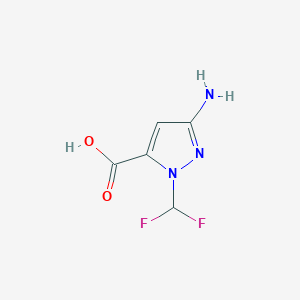


![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10908974.png)
